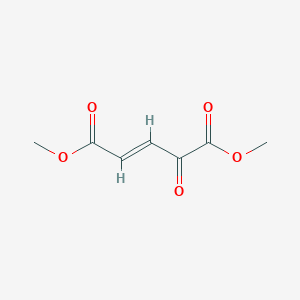

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

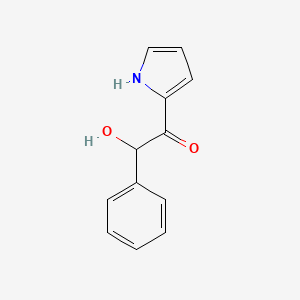

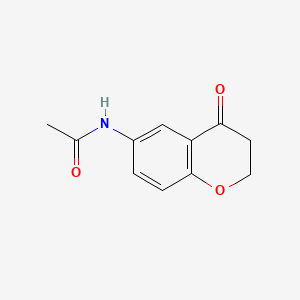

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.187. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Retinoic Acids: Phosphonium ylides react with (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal to produce 2-pyrone derivatives, which upon reduction, yield (13Z)-retinoic acids (Bestmann & Ermann, 1984).

Antioxidant Activity: Novel compounds synthesized from a pseudo-multicomponent reaction involving this compound demonstrated varying degrees of antioxidant activity, as assessed by the DPPH scavenging assay (Saher et al., 2018).

Anticancer Activity: Microwave-assisted synthesis of polysubstituted 4H-pyran derivatives involving this compound showed potential anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

Antimicrobial Agents: The compound has been used in the synthesis of heterocyclic compounds with potential as anticancer and antimicrobial agents. These compounds showed promising results against pathogenic strains (Katariya et al., 2021).

Apoptosis Inducers: A derivative of this compound was found to induce apoptosis in a cell-based HTS assay. This derivative was more potent than the screening hit in T47D cells and inhibited tubulin polymerization (Drewe et al., 2007).

Synthesis of N-Substituted Propanamides: A four-component reaction involving this compound resulted in the synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides. This method is noted for its environmental friendliness and good yields (Dou et al., 2013).

Calcium Channel Antagonist Activity: New 1,4-dihydropyridines synthesized from this compound demonstrated calcium channel blocking activity. Some compounds had effects comparable to the reference drug Nifedipine (Shahrisa et al., 2011).

Antimicrobial Activity: The synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives from this compound showed significant antimicrobial activity against various bacterial and fungal strains (Aytemir et al., 2003).

Antifungal and Plant Growth Inhibitory Activities: Pyranyl-substituted cinnamates synthesized from the compound were investigated for their antifungal and plant growth inhibitory activities. Specific derivatives showed strong antifungal activity and high plant growth inhibitory activity (Zhu et al., 2001).

Propiedades

IUPAC Name |

2-methyl-3-(4-methyl-6-oxopyran-2-yl)prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-3-9(4-8(2)6-11)13-10(12)5-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHROQDRTKFWRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C=C(C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699544 |

Source

|

| Record name | 2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87424-82-6 |

Source

|

| Record name | 2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)

![(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate](/img/structure/B562716.png)

![7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B562721.png)

![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)